![molecular formula C14H20IN3O2 B1385755 Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate CAS No. 902837-43-8](/img/structure/B1385755.png)
Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate”, similar compounds have been synthesized and characterized. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate” are not well-documented .Scientific Research Applications
Building Block in Organic Synthesis
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Proteomics Research
It’s used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Biological Evaluation
The compound has been used in biological evaluation studies. For example, it has been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies to confirm its structure .
Antibacterial Activity
Derived compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial activity .
Antifungal Activity
Similarly, these derived compounds have demonstrated antifungal activity .
Anticancer Activity
Compounds derived from it have also shown potential anticancer activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(3-iodopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPURUZXLYMJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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